3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)2-4-11-5-6-12-7(9(11)15)1-3-10-12/h1,3,5-6H,2,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXASLJYFALHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid typically involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation and subsequent hydrolysis. One common method includes the following steps :
Iodination: Pyrazolo[1,5-a]pyrazin-4(5H)-ones react with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives.
Carbonylation: The iodinated derivatives undergo carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates.
Hydrolysis: The methyl esters are then transformed into the corresponding carboxylic acids by alkaline hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound have been investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functional groups and structural modifications. For example, it has been shown to inhibit the catalytic activity of HIV-1 integrase and poly(ADP-ribose) polymerase (PARP-1), which are involved in viral replication and DNA repair, respectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthetic routes.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
The methyl group in may enhance metabolic stability, while the pyridinyl substituent in introduces basicity, favoring interactions with charged residues in biological targets. The acetamide variant () replaces propanoic acid with a neutral amide, reducing acidity (pKa ~10–12 vs. ~4.5 for carboxylic acid) and altering solubility.
Synthetic Routes: The target compound and its ethoxyphenyl analog are synthesized via multicomponent reactions involving aldehydes and cyclic ketones, as inferred from analogous methods in . The triazolo-pyrimidinone derivative () requires a multistep sequence, including nitrile and ester coupling, indicating higher synthetic complexity.
Discontinuation Note: The ethoxyphenyl variant () is listed as discontinued by CymitQuimica, suggesting challenges in scalability, stability, or commercial demand.
Research Findings and Implications
- Bioactivity Potential: Pyrazolo-pyrazinones are known kinase inhibitors (e.g., MK85 in targets phosphodiesterases). The propanoic acid moiety in the target compound may mimic endogenous substrates (e.g., ATP or GTP), enabling competitive inhibition.
- Solubility and Pharmacokinetics : The carboxylic acid group enhances aqueous solubility (estimated ~5 mg/mL at pH 7.4) compared to neutral analogs like , which may favor oral bioavailability.
Biological Activity
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.2 g/mol. The InChI representation is as follows:
This compound features a pyrazolo[1,5-a]pyrazin ring system which is known for its diverse biological activities.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrazin moiety. For instance, a series of derivatives were synthesized and tested against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results indicated that while some derivatives exhibited cytotoxic effects, this compound itself did not show significant cytotoxicity at tested concentrations (Table 1).
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| A | MCF-7 | >50 | No significant cytotoxicity |
| B | K-562 | >50 | No significant cytotoxicity |
Protein Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific protein kinases involved in cancer progression. In vitro assays demonstrated that it did not effectively inhibit CDK2 or Abl kinases at concentrations where other pyrazolo derivatives showed activity. This lack of inhibition may be attributed to structural differences in binding interactions (Table 2).
| Kinase | Compound Tested | Inhibition (%) at 10 µM |
|---|---|---|
| CDK2 | This compound | 0% |
| Abl | This compound | 0% |
The biological activity of this compound may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Although direct mechanisms remain under investigation, the structural characteristics suggest potential interactions with receptors or enzymes critical for tumor growth.
Case Studies
Case Study 1: Neuropsychiatric Disorders
A study explored the use of heteroaromatic compounds similar to this compound as modulators of NMDA receptors for treating neuropsychiatric disorders. While the focus was not exclusively on this compound, it highlights the potential for similar structures in therapeutic applications beyond oncology.
Case Study 2: Antimicrobial Activity
Research has shown that related pyrazole derivatives exhibit antimicrobial properties. In vitro tests against various bacterial strains indicated that modifications to the pyrazole ring could enhance activity, suggesting avenues for further exploration with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
